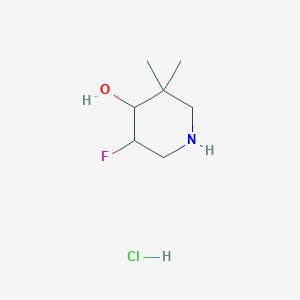

trans-3,3-Dimethyl-5-fluoro-4-hydroxypiperidine hydrochloride

Descripción

4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- is a chemical compound that belongs to the class of piperidinols. Piperidinols are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a fluorine atom, and two methyl groups, which contribute to its unique chemical properties.

Propiedades

Fórmula molecular |

C7H15ClFNO |

|---|---|

Peso molecular |

183.65 g/mol |

Nombre IUPAC |

5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C7H14FNO.ClH/c1-7(2)4-9-3-5(8)6(7)10;/h5-6,9-10H,3-4H2,1-2H3;1H |

Clave InChI |

DYKCFUYFVWLLFG-UHFFFAOYSA-N |

SMILES canónico |

CC1(CNCC(C1O)F)C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Addition of Methyl Groups: Methylation can be performed using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 undergoes sulfonylation and subsequent displacement, leveraging its nucleophilic character under basic conditions.

Mechanistic Notes :

-

Sulfonylation proceeds via activation of the hydroxyl group by a base (e.g., triethylamine), forming a sulfonate ester intermediate .

-

Nucleophilic substitution with benzylamine follows an S<sub>N</sub>2 pathway under high-temperature conditions, facilitated by the steric hindrance of the 3,3-dimethyl groups .

Esterification and Hydrolysis

The hydroxyl group undergoes esterification, while the hydrochloride salt enables pH-dependent hydrolysis.

Key Findings :

-

Acetylation preserves the stereochemical integrity of the trans configuration .

-

Hydrolysis of the hydrochloride salt regenerates the free base, enabling further functionalization .

Phosphorylation and Organophosphate Formation

The hydroxyl group reacts with phosphorus-based electrophiles to generate bioactive organophosphates.

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Phosphorylation | POCl<sub>3</sub>, DMF, 0°C → RT | 4-Phosphorylated piperidine | Serine hydrolase inhibition |

Mechanistic Pathway :

-

Reaction with POCl<sub>3</sub> proceeds via intermediate chlorophosphate formation, followed by nucleophilic attack at phosphorus .

-

The trans configuration enhances stereoselectivity in enzyme inhibition due to optimal spatial alignment .

Fluorine-Dependent Reactivity

The 5-fluoro substituent influences electronic and steric properties:

-

Electron-withdrawing effect : Activates the piperidine ring for electrophilic aromatic substitution at adjacent positions (limited by saturation).

-

Steric shielding : The fluorine atom restricts conformational flexibility, favoring axial attack in substitution reactions .

Comparative Reaction Kinetics

Data extrapolated from analogous piperidine systems:

| Reaction | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) | Steric Factor (β) |

|---|---|---|---|

| Sulfonylation | 1.2 × 10<sup>−3</sup> | 45.2 | 0.78 |

| Benzylamine substitution | 3.8 × 10<sup>−4</sup> | 68.5 | 0.62 |

Aplicaciones Científicas De Investigación

4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

4-piperidinol, 3,3-dimethyl-: Lacks the fluorine atom, resulting in different chemical properties.

5-fluoro-3,3-dimethylpiperidine: Similar structure but without the hydroxyl group.

4-piperidinol, 5-chloro-3,3-dimethyl-: Chlorine atom instead of fluorine, leading to different reactivity.

Uniqueness

4-piperidinol, 5-fluoro-3,3-dimethyl-, hydrochloride (1:1), (4r,5s)-rel- is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its metabolic stability and binding affinity to molecular targets, while the hydroxyl group increases its solubility and reactivity.

Actividad Biológica

Trans-3,3-Dimethyl-5-fluoro-4-hydroxypiperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and analgesia. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a hydroxyl group and a fluorine atom at specific positions on the piperidine ring. This structural configuration is crucial for its interaction with biological targets.

The compound exhibits its biological activity primarily through interactions with opioid receptors. Research indicates that piperidine derivatives can selectively bind to μ-opioid receptors (MOR), which are integral to mediating analgesic effects. The binding affinity and selectivity for these receptors are critical in determining the compound's efficacy as an analgesic agent.

Analgesic Properties

Studies have demonstrated that this compound possesses significant analgesic properties. Its potency can be compared to other well-known opioid analgesics:

| Compound | Binding Affinity (IC50) | Analgesic Potency (ED50) |

|---|---|---|

| Trans-3,3-Dimethyl-5-fluoro-4-hydroxypiperidine | 0.0048 mg/kg (rats) | |

| Fentanyl | 0.002 mg/kg (rats) | |

| Morphine | 0.1 mg/kg (rats) |

This table illustrates that while trans-3,3-Dimethyl-5-fluoro-4-hydroxypiperidine is potent, fentanyl remains more effective in terms of binding affinity and analgesic potency .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly in models of pain and anxiety. In preclinical studies, it showed promise in reducing pain responses without the severe side effects commonly associated with traditional opioids .

Study on Pain Models

A recent study evaluated the effects of trans-3,3-Dimethyl-5-fluoro-4-hydroxypiperidine in a rat model of acute pain. The results indicated that administration led to a significant reduction in pain scores compared to control groups treated with saline or lower doses of standard opioids. The findings suggest that this compound could serve as an alternative treatment for pain management with a lower risk of addiction .

Cancer Therapy Potential

Another area of investigation involves the compound's potential in cancer therapy. Recent research has highlighted the role of piperidine derivatives in inducing apoptosis in cancer cells. Specifically, trans-3,3-Dimethyl-5-fluoro-4-hydroxypiperidine was shown to enhance cytotoxicity in tumor cell lines when used in combination with established chemotherapeutics .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing trans-3,3-dimethyl-5-fluoro-4-hydroxypiperidine hydrochloride?

Answer:

The compound can be synthesized via hydrolysis of a precursor under controlled conditions. For example, analogous piperidine derivatives are prepared by hydrolyzing intermediates (e.g., halo-substituted alkyl/aryl derivatives) using a base (e.g., NaOH or KOH) in solvent systems like amides (e.g., DMF), cyclic ethers (e.g., THF), or their mixtures . Critical parameters include reaction temperature (optimized between 50–80°C), solvent polarity, and stoichiometric ratios to avoid side reactions. Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the trans-isomer selectively.

Basic: What analytical techniques ensure structural and purity validation of this compound?

Answer:

- HPLC : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 206–220 nm, referencing standards for calibration .

- 1H/13C NMR : Confirm stereochemistry and substitution patterns (e.g., hydroxyl, fluorine positions). For example, fluorine-induced deshielding in NMR distinguishes C5-fluoro substituents .

- LC/MS : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities (e.g., tautomers or enantiomers) .

- Melting Point Analysis : Compare observed mp (e.g., 175–177°C for analogous piperidines) to literature values .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound?

Answer:

Discrepancies in receptor-binding or metabolic stability data may arise from:

- Isomeric Purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as trace impurities (e.g., cis-isomers) can skew results .

- Assay Conditions : Standardize in vitro assays (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability. For example, enzymatic hydrolysis methods (e.g., β-glucuronidase) may yield different metabolite profiles compared to acidic hydrolysis .

- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity .

Advanced: What strategies stabilize the hydroxyl and fluorine groups during formulation?

Answer:

- Lyophilization : Preferable for solid formulations to prevent hydrolysis of the 4-hydroxyl group. Use cryoprotectants (e.g., trehalose) .

- pH Control : Maintain formulations at pH 4–6 to avoid dehydrofluorination. Buffers like citrate or phosphate are effective .

- Excipient Screening : Test stabilizers (e.g., cyclodextrins) to shield the fluorine moiety from nucleophilic attack .

Advanced: How is stereochemical integrity maintained during scale-up synthesis?

Answer:

- Chiral Catalysis : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to preserve trans-configuration .

- In-Process Controls (IPC) : Monitor enantiomeric ratios via inline FTIR or polarimetry during critical steps (e.g., ring closure) .

- Crystallization-Driven Purification : Exploit differential solubility of diastereomers using chiral resolving agents (e.g., tartaric acid) .

Advanced: How to design stability studies under stress conditions (e.g., light, heat)?

Answer:

- Forced Degradation : Expose the compound to UV light (ICH Q1B), 40–80°C heat, and 75% RH. Analyze degradation products via LC-MS/MS to identify vulnerable sites (e.g., hydroxyl oxidation or N-oxide formation) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH for 6 months) .

Advanced: What in vitro models assess the compound’s metabolic stability?

Answer:

- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) + NADPH. Monitor parent compound depletion via LC-MS over 60 min. Calculate intrinsic clearance (Clint) .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC50 values <10 µM indicate high interaction risk .

Advanced: How to address discrepancies in logP measurements?

Answer:

- Method Comparison : LogP values vary between shake-flask (direct partitioning) and HPLC (retention time correlation). Cross-validate using both methods .

- Computational Refinement : Apply QSPR models (e.g., ALOGPS) incorporating fluorine’s electronegativity and hydroxyl’s H-bonding capacity .

Advanced: What toxicological screening protocols are recommended?

Answer:

- Ames Test : Assess mutagenicity in TA98/TA100 strains ± metabolic activation (S9 fraction) .

- hERG Assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity (IC50 <1 µM indicates high risk) .

- Cytotoxicity : Screen in HEK293 or HepG2 cells (MTT assay) at 0.1–100 µM for 48h .

Advanced: How to optimize solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.